(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine - 737690-96-9

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

Catalog Number: EVT-362134
CAS Number: 737690-96-9
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: 1,3,4-Oxadiazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, proteases, and phosphodiesterases. [, , ]
Applications
  • Medicinal chemistry: The presence of both pyridine and oxadiazole rings, known pharmacophores in medicinal chemistry, makes (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine a potential candidate for developing new drugs. [, , , , , , , , , , , , , , , ] These scaffolds are frequently explored for their antimicrobial, antitumor, anti-inflammatory, and antiviral properties.
  • Materials science: The presence of nitrogen atoms and aromatic rings in (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine suggests potential applications in developing new materials with unique electronic and optical properties. [, , , ] For instance, similar compounds have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and liquid crystals.
  • Coordination chemistry: The nitrogen atoms in both the oxadiazole and pyridine rings can act as donor atoms for metal coordination. [, , , ] This property makes (5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine a potential ligand for developing new metal complexes with potential applications in catalysis, sensing, and materials science.

    N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

    • Compound Description: This compound is a 1,3,4-oxadiazole derivative featuring a 4-methoxyphenyl substituent at the 2-amino group and a pyridin-4-yl group at the 5-position of the oxadiazole ring. The compound also exists as a hemihydrochloride monohydrate salt. Its crystal structure is characterized by a symmetric N⋯H+⋯N unit [].
    • Compound Description: This compound is a hydrochloride salt of a 1,3,4-oxadiazole derivative with a phenyl group attached to the 2-amino group and a pyridin-4-yl group at the 5-position of the oxadiazole ring. The crystal structure analysis reveals an almost planar conformation with intramolecular hydrogen bonds (N—H···Cl, C—H···N, and C—H···Cl) forming an S(6) ring motif [].

      Compound Description: This compound combines a 1,3,4-oxadiazole ring with a benzoxazole moiety via a sulfide-linked ethyl sulfide bridge. It is synthesized through the fusion of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted 2-[(2-bromoethyl)sulfanyl]-1,3-benzoxazole and 2-[(2-chloroethyl)sulfanyl]-1,3-benzoxazole [].

      Compound Description: This compound links a 1,3,4-oxadiazole ring to a coumarin (2H-chromen-2-one) unit at the 3-position. It exhibits polymorphism, existing in three different crystal structures. A common feature in all three polymorphs is the "head-to-head" stacking interaction. The variations among the polymorphs arise from the weak interactions between the stacked columns, leading to columnar, double columnar, or columnar-layered crystal organizations [].

      Compound Description: This compound is structurally similar to the previous compound, but with a pyridin-4-yl group replacing the phenyl group at the 5-position of the oxadiazole ring. It also shows polymorphism with two distinct crystal structures. Both structures exhibit a similar arrangement of neighboring columns, primarily stabilized by "head-to-head" stacking interactions between molecules [].

      Compound Description: This compound features a quinoline ring system substituted with a p-tolyloxy group at the 2-position and a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl moiety at the 3-position. The synthesis involves oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide using DMSO and iodine [].

      Compound Description: This compound represents a series of Mannich bases containing both 1,3,4-oxadiazole and 1,3,4-thiadiazole rings. These derivatives exhibit antimycobacterial activity, with the position and nature of the substituents on the thiadiazole ring influencing their potency [].

      Compound Description: This compound series involves a 1,3,4-oxadiazole ring connected to a substituted indole moiety via a methylene bridge. These compounds exhibit antimicrobial and antioxidant activities. Notably, compound 5f within this series showed good antimicrobial activity against E. coli, S. aureus, and K. pneumoniae [].

      Compound Description: This Schiff base ligand features a 1,3,4-thiadiazole ring with a phenol group at the 2-position and a pyridin-2-ylmethylene group attached to the amino group at the 5-position. It readily forms complexes with metal ions like Co(II), Ni(II), Cu(II), and Zn(II). The metal complexes adopt a dinuclear structure (M2L2), where two ligands coordinate to two metal ions [].

      Compound Description: This compound contains a 1,3,4-oxadiazole ring with a pyridin-3-yl group at the 5-position and a 2-(pyridin-2-yl)ethanone substituent at the 3-position. The crystal structure has been determined and the compound crystallizes in the monoclinic space group C2/c [].

      Compound Description: This compound comprises a 1,3,4-oxadiazole ring with a pyridin-3-yl group at the 5-position and a 2-(4-bromophenyl)-2-oxoethylsulfanyl moiety at the 2-position. In the crystal structure, molecules are connected by a combination of C—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds. Hirshfeld surface analysis emphasizes the significance of H⋯H, N⋯H, C⋯H, Br⋯H, and O⋯H interactions in its crystal packing [].

      Compound Description: This entry refers to two related series of compounds: 2,5-diaryloxadiazole (III) and mercaptooxadiazole (VIII) derivatives. These compounds were designed and synthesized to explore their potential as antibacterial, antifungal, and antitubercular agents [].

      Compound Description: This compound class involves modifications to the isoniazid (INH) structure, a first-line antituberculosis drug. These modifications include substitutions at the hydrazide nitrogen with various groups, such as 4-octylphenyl in 2-isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide. These derivatives have shown promising in vitro anti-tubercular activity against M. tuberculosis H37Rv, M. avium, M. kansasii, and even INH-resistant strains [].

      Compound Description: This class of compounds represents another structural modification of isoniazid (INH), where the hydrazide nitrogen is substituted with various heteroaromatic rings. These compounds have also demonstrated potential as anti-tubercular agents against M. tuberculosis H37Rv [].

      Compound Description: This class of compounds features a 7-chloroquinoline moiety linked to a heteroaromatic ring through a methylene hydrazone bridge. These compounds have also been explored for their in vitro anti-tubercular activity against M. tuberculosis H37Rv and have shown promising results with minimal cytotoxicity [].

      Compound Description: This compound consists of two 1,3,4-oxadiazole rings, each substituted with a pyridin-2-yl group at the 5-position, linked together by a propan-2-one bridge through sulfur atoms at the 2-positions of the oxadiazole rings. It exhibits a distorted W-shaped molecular geometry with a twofold axis passing through the carbonyl group of the propan-2-one bridge. Crystal packing analysis reveals that the molecules form stacks via π-π interactions and weak C-H⋯N hydrogen bonds, resulting in a three-dimensional architecture [].

      Compound Description: This compound is a coordination polymer containing nickel(II) ions bridged by 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands. The nickel(II) centers adopt an octahedral geometry, with each nickel(II) ion coordinated to two carboxylate oxygen atoms from the bridging ligands and two water molecules in the equatorial plane. The axial positions are occupied by two pyridine nitrogen atoms from two other bridging ligands. This coordination arrangement leads to the formation of infinite double-stranded chains [].

      Compound Description: This compound comprises a 1,3,4-oxadiazole ring linked to a 4H-chromen-4-one moiety (also known as chromone) at the 3-position. The oxadiazole ring is substituted with a pyridin-4-yl group at the 5-position. Crystallographic studies reveal that the molecule adopts a nearly planar conformation, with the oxadiazole, pyridine, and chromone rings lying approximately in the same plane [].

      Compound Description: This compound is a binuclear copper(II) complex with two copper centers bridged by two 2-{5-[(pyridin-4-ylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenolate ligands. The coordination geometry around each copper(II) ion is square pyramidal, formed by two oxygen atoms from the bridging phenolate ligands, two oxygen atoms from an acetylacetonate ligand, and a nitrogen atom from the pyridine ring of another bridging ligand. The structure features a metallocycle formed by the copper(II) ions and the bridging ligands [].

      Compound Description: This compound is a cobalt(II) complex where the cobalt ion is coordinated to two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands and four water molecules. The coordination geometry around the cobalt ion is slightly distorted octahedral [].

      Compound Description: This compound features two 1,3,4-oxadiazole rings connected by a butane linker through sulfur atoms at the 2-positions. Each oxadiazole ring is substituted with a pyridin-4-yl group at the 5-position. The molecule adopts a centrosymmetric conformation with a twist of 5.3° between the oxadiazole and pyridine rings [].

      Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor that exhibits potent anti-inflammatory activity with a reduced emetic potential compared to earlier generation inhibitors [].

      Compound Description: This compound consists of a 1,3,4-oxadiazole ring linked to a pyridine ring at the 3-position and a naphthalene ring at the 5-position. It was investigated for its corrosion inhibition properties on mild steel in 1M HCl and demonstrated an inhibition efficiency of 88.62% at 500 ppm concentration at 298 K. The study suggested a mixed-type inhibition mechanism based on potentiodynamic polarization analysis [].

      Compound Description: This series of pyridine derivatives features a 1,3,4-oxadiazole ring connected to an acetohydrazide moiety via a sulfur atom. These compounds exhibited promising antifungal and antimicrobial properties. Notably, compounds DK-IB, DK-IC, DK-IG, and DK-IH showed potent antifungal activity compared to the reference drug ketoconazole [].

      Compound Description: This compound is a tridentate ligand containing two 1,3,4-oxadiazole rings linked by a pyridine ring. It readily forms complexes with various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) [].

      Compound Description: This compound is an iron(II) complex containing two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate ligands and four water molecules coordinated to the iron(II) center, resulting in a slightly distorted octahedral geometry. The crystal structure is stabilized by O-H⋯O hydrogen bonds between the coordinated water molecules and the uncoordinated carboxyl groups of the ligands [].

      Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a pyridinium ring at the 4-position and a benzoate counterion. The crystal structure is stabilized by π-π stacking interactions between the aromatic rings [].

      Compound Description: This compound features a 1,3,4-oxadiazole ring with a 4-tolyl group at the 5-position and a methanamine group at the 2-position. It was successfully synthesized by reacting p-toluic hydrazide with glycine using polyphosphoric acid as a condensing agent [].

      Compound Description: These are two novel bolaamphiphile molecules containing a 1,3,4-oxadiazole ring, a 1,2,3-triazole ring, and a polyethylene glycol (PEG) linker. These molecules exhibit fluorescence and act as chemosensors for electron-deficient species. They show a significant fluorescence quenching ("turn-off" response) in the presence of nitro-explosive compounds like DNT, TNT, PETN, and Hg2+ ions [].

      Compound Description: This compound incorporates both imidazole and oxadiazole rings in its structure. The synthesis involved a multi-step process starting from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide [, ].

      Compound Description: This group encompasses a series of naphtho-furan derivatives incorporating a 1,3,4-oxadiazole ring. These compounds have demonstrated notable antibacterial and antifungal activities [].

      Compound Description: This compound features a 1,3,4-oxadiazoline ring with a pyridin-3-yl group at the 5-position and a quinolin-2-yl group at the 2-position. The crystal structure has been determined and the compound crystallizes in the triclinic space group P-1 [].

      Compound Description: This class of compounds features a 1,3,4-oxadiazole ring with a 1,1-diphenylmethanamine substituent at the 2-position. These derivatives are synthesized via a novel four-component reaction using (N-isocyanimino)triphenylphosphorane, benzylamine, benzaldehyde derivatives, and various carboxylic acids [].

Properties

CAS Number

737690-96-9

Product Name

(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

IUPAC Name

(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methanamine

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

InChI

InChI=1S/C8H8N4O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2

InChI Key

SHTZAGGECCECIA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CN

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.